molecular formula C6H6FIN2O2S B10843974 4-Amino-3-fluoro-5-iodobenzenesulfonamide

4-Amino-3-fluoro-5-iodobenzenesulfonamide

Cat. No.: B10843974
M. Wt: 316.09 g/mol
InChI Key: KDXNVSMWRXCNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-fluoro-5-iodobenzenesulfonamide is a chemical compound with the molecular formula C6H6FIN2O2S. It is a sulfonamide derivative, characterized by the presence of amino, fluoro, and iodo substituents on a benzenesulfonamide core.

Preparation Methods

The synthesis of 4-amino-3-fluoro-5-iodobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-3-fluoro-5-iodobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-amino-3-fluoro-5-iodobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as a competitive inhibitor of bacterial enzymes, such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

4-Amino-3-fluoro-5-iodobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

Properties

Molecular Formula

C6H6FIN2O2S

Molecular Weight

316.09 g/mol

IUPAC Name

4-amino-3-fluoro-5-iodobenzenesulfonamide

InChI

InChI=1S/C6H6FIN2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12)

InChI Key

KDXNVSMWRXCNMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)S(=O)(=O)N

Origin of Product

United States

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